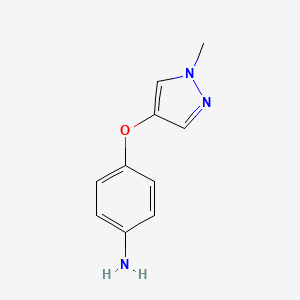

4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline

Description

Overview of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, form the backbone of a vast array of functional molecules. Their structural diversity and ability to engage in a wide range of intermolecular interactions, such as hydrogen bonding and pi-stacking, make them indispensable in fields like medicinal chemistry, agrochemicals, and materials science. Scaffolds like pyrazole (B372694), pyridine, quinoline, and others are frequently identified in the structures of top-selling pharmaceuticals and advanced materials. The specific heteroatoms and their arrangement within the ring bestow unique electronic and steric properties, allowing chemists to fine-tune the function of the molecule for a specific purpose.

Significance of Pyrazole and Aniline (B41778) Moieties in Chemical Biology and Advanced Functional Materials Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. amadischem.comnih.gov This designation stems from its frequent appearance in molecules exhibiting a wide spectrum of biological activities. nih.govnih.gov The pyrazole ring is a versatile building block, capable of acting as both a hydrogen bond donor and acceptor, which facilitates strong and specific binding to biological targets like protein kinases. nih.gov This has led to the development of numerous pyrazole-containing drugs for treating a range of diseases, including cancer and inflammatory conditions. amadischem.comnih.gov In materials science, the conjugated π-system of pyrazole derivatives lends them to applications as fluorescent agents, dyes, and organic light-emitting diodes (OLEDs). researchgate.net

The aniline scaffold, a simple benzene (B151609) ring bearing an amino group, is a foundational component in synthetic chemistry. sigmaaldrich.comsigmaaldrich.com It serves as a crucial starting material for the synthesis of dyes, polymers, and pharmaceuticals. sigmaaldrich.com In drug design, the aniline moiety is often used as a key pharmacophore that can be modified to optimize a compound's pharmacological profile. tdcommons.org However, the aniline group can also present challenges, such as metabolic instability or potential toxicity, which sometimes leads medicinal chemists to explore bioisosteric replacements. tdcommons.org The combination of pyrazole and aniline moieties in a single molecule is a common strategy in the design of targeted therapies, particularly kinase inhibitors. amadischem.comnih.govechemi.com

Research Context of Aryloxy-Aniline and Pyrazole-Substituted Compounds

The aryloxy-aniline framework, where an aniline and another aromatic ring are connected by an oxygen atom, is a key structural feature in a number of advanced molecules. This linker provides a degree of conformational flexibility while maintaining electronic communication between the two aromatic systems. A prominent example of this framework's importance is found in the synthesis of kinase inhibitors. For instance, the compound 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is a critical intermediate in the production of Cabozantinib, a drug used to treat certain types of cancer. asianpubs.orgasianpubs.org This demonstrates the utility of the aryloxy-aniline core in positioning functional groups for optimal interaction with enzyme active sites.

When this core is combined with a pyrazole substituent , as in the case of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, the resulting molecule merges the established biological relevance of both components. Research into related structures, such as 4-aryloxy substituted pyrazoles, focuses on developing efficient synthetic routes to access these compounds and explore their potential biological activities. researchgate.net The synthesis often involves the reaction of a substituted phenol (B47542) with a pyrazole precursor or the condensation of an aryloxy-substituted dicarbonyl compound with a hydrazine (B178648). researchgate.net Molecules combining these features are investigated for a wide range of therapeutic applications, from anticancer to antimicrobial agents, leveraging the synergistic properties of the pyrazole, aniline, and ether-linked aromatic systems. nih.gov

Research Findings on Related Compounds

Due to the limited specific data on 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, the following table presents findings for structurally related compounds that feature the pyrazole and aniline moieties. This data illustrates the typical biological activities and research focus for this class of molecules.

| Compound Class | Research Focus | Example Activity |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | Anticancer Agents | Potent CDK2/cyclin E inhibitory activity (IC₅₀ of 0.98 µM for the lead compound). nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | Antiviral Agents | Inhibition of human respiratory syncytial virus (RSV) replication (EC₅₀ values from 5 µM to 28 µM). |

| (1-aryl-1H-pyrazol-4-yl) (trimethoxyphenyl)methanone Derivatives | Tubulin Inhibitors | Inhibition of tumor cell growth (IC₅₀ values from 0.054-0.16 µM) and tubulin polymerization. nih.gov |

| Aniline-derived Pyrazole Compounds | Antibacterial Agents | Selective activity against methicillin-resistant Staphylococcus aureus (MRSA). amadischem.com |

These findings underscore the broad therapeutic potential of molecules that integrate pyrazole and aniline scaffolds. The research consistently points towards applications in oncology and infectious diseases, driven by the ability of these structures to inhibit key enzymes like kinases or interfere with viral replication processes.

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-7-10(6-12-13)14-9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCRIZZKBMDQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 1 Methyl 1h Pyrazol 4 Yl Oxy Aniline

Retrosynthetic Analysis and Pathway Design for the Target Compound

Retrosynthetic analysis is a powerful technique that deconstructs a target molecule into simpler, commercially available, or easily synthesizable precursors. This approach allows for the logical design of a synthetic pathway by identifying key bond disconnections and strategic functional group interconversions.

Strategic Deconstruction Approaches for Complex Aryloxy-Pyrazolyl-Aniline Architectures

The molecular architecture of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline is characterized by three key moieties: a substituted aniline (B41778), a 1-methyl-pyrazole ring, and an ether linkage connecting them. A primary strategic disconnection focuses on the C-O ether bond, which simplifies the target molecule into two key precursors: a pyrazole (B372694) derivative and an aniline derivative. This disconnection is strategically advantageous as numerous methods exist for the formation of aryl ethers.

Another key disconnection lies within the pyrazole ring itself, breaking it down into acyclic precursors that can be cyclized to form the desired heterocyclic core. This approach allows for the introduction of substituents on the pyrazole ring at an early stage of the synthesis.

Identification and Synthesis Planning of Precursor Structures

Based on the strategic deconstruction, the primary precursors for the synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline are identified as:

Precursor A: 1-Methyl-1H-pyrazol-4-ol

Precursor B: 4-Substituted aniline (e.g., 4-fluoroaniline or 4-nitroaniline)

The synthesis plan involves the independent preparation of these precursors followed by their coupling to form the final product. For Precursor A, the focus is on the construction of the substituted pyrazole ring. For Precursor B, the synthesis begins with a simple benzene (B151609) derivative, followed by functional group manipulations to introduce the amino and a suitable leaving group or activating group for the subsequent etherification step. A common strategy involves the use of 4-nitroaniline, where the nitro group can be reduced to an amine in the final step of the synthesis.

The coupling of Precursor A and a derivative of Precursor B can be achieved through several established methods for aryl ether synthesis, including the Williamson ether synthesis, Ullmann condensation, or Buchwald-Hartwig amination. wikipedia.orgwikipedia.orgwikipedia.org The choice of method will depend on the specific nature of the substituents on the precursors and the desired reaction conditions.

Methodologies for 1-Methyl-1H-pyrazole Ring Construction and Functionalization

The 1-methyl-1H-pyrazole core is a fundamental component of the target molecule. Its synthesis and functionalization can be achieved through various robust and versatile methodologies.

Cyclocondensation Approaches to Pyrazole Scaffolds

Cyclocondensation reactions are a classical and widely used method for the synthesis of pyrazole rings. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

To synthesize the 1-methyl-1H-pyrazole scaffold, methylhydrazine is a key reagent. The reaction with a suitable three-carbon building block, such as a β-diketone, β-ketoester, or an α,β-unsaturated carbonyl compound, leads to the formation of the pyrazole ring. The regioselectivity of the reaction, which determines the position of the methyl group on the nitrogen atoms, is an important consideration and can often be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound.

A plausible route to a precursor for 1-methyl-1H-pyrazol-4-ol involves the reaction of methylhydrazine with a functionalized three-carbon component that already contains a protected hydroxyl group or a group that can be readily converted to a hydroxyl group at the C4 position.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

| Acetylacetone | Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | N/A |

| Ethyl acetoacetate | Methylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | rjpbcs.com |

| Malondialdehyde | Methylhydrazine | 1-Methyl-1H-pyrazole | N/A |

1,3-Dipolar Cycloaddition Reactions for Pyrazole Formation

1,3-Dipolar cycloaddition is a powerful and highly convergent method for the construction of five-membered heterocyclic rings, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

For the synthesis of pyrazoles, nitrile imines, which can be generated in situ from hydrazonoyl halides, are common 1,3-dipoles. The dipolarophile is typically an alkyne or an alkene. The reaction of a nitrile imine with an alkyne directly yields a pyrazole. If an alkene is used, a pyrazoline is formed, which can then be oxidized to the corresponding pyrazole.

To obtain the 1-methyl-1H-pyrazole moiety, a methyl-substituted nitrile imine can be employed. The choice of the alkyne dipolarophile will determine the substituents at the C3 and C4 positions of the resulting pyrazole. For the synthesis of a 4-hydroxypyrazole precursor, an alkyne bearing a protected hydroxyl group would be a suitable dipolarophile.

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole (or precursor) | Dipolarophile | Resulting Pyrazole | Reference |

| Hydrazonoyl chloride | Terminal alkyne | 1,3,5-Trisubstituted pyrazole | N/A |

| Sydnone | Alkyne | Substituted pyrazole | N/A |

| Diazoalkane | Alkyne | Substituted pyrazole | N/A |

Metal-Catalyzed and Metal-Free Strategies for Substituted Pyrazoles

Modern synthetic organic chemistry has seen the development of numerous metal-catalyzed and metal-free methods for the synthesis of substituted pyrazoles. These methods often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Metal-Catalyzed Strategies:

Palladium- and copper-catalyzed cross-coupling reactions are particularly valuable for the functionalization of pre-existing pyrazole rings. For instance, a pre-formed 4-halo-1-methyl-1H-pyrazole can undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce a variety of substituents at the C4 position. Alternatively, C-H activation/functionalization reactions can directly introduce substituents onto the pyrazole ring, avoiding the need for pre-halogenation.

Metal-Free Strategies:

Metal-free approaches to pyrazole synthesis are gaining increasing attention due to their cost-effectiveness and reduced environmental impact. These methods often rely on the use of organocatalysts or iodine-mediated reactions. For example, the reaction of α,β-unsaturated aldehydes or ketones with hydrazines can be promoted by an organocatalyst to yield pyrazolines, which can then be oxidized to pyrazoles. Iodine-catalyzed oxidative C-N bond formation has also been reported as an efficient method for pyrazole synthesis.

The synthesis of 1-methyl-1H-pyrazol-4-ol can be achieved from 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole through oxidation with hydrogen peroxide in the presence of a base. chemicalbook.com This boronate ester precursor can be synthesized via metal-catalyzed C-H borylation of 1-methyl-1H-pyrazole.

Post-Synthetic Functionalization of the Pyrazole Nucleus

Once the 1-methyl-1H-pyrazole core is formed, its subsequent functionalization is a key strategy for introducing chemical handles or desired substituents. Electrophilic aromatic substitution (SEAr) reactions are particularly effective, with the C-4 position of the pyrazole ring being the primary site of reaction due to electronic factors. rrbdavc.orgresearchgate.netquora.com

Key functionalization reactions include:

Halogenation: The introduction of a halogen atom at the C-4 position is a common and useful transformation, providing a versatile intermediate for further cross-coupling reactions. acs.org This is readily achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), under mild conditions. researchgate.netbeilstein-archives.org These reactions often proceed in excellent yields without the need for a catalyst. researchgate.net The regioselectivity for the 4-position is consistent with a standard SEAr mechanism. acs.org

Nitration: The nitro group can be introduced at the C-4 position using various nitrating agents. Standard conditions involve a mixture of nitric acid and sulfuric acid. scribd.com Other effective systems include nitric acid in acetic anhydride or trifluoroacetic anhydride. researchgate.netnih.gov The nitration of 3-acetyl-1-methylpyrazole with nitric acid in acetic anhydride, for example, yields 4-nitro-3-acetyl-1-methylpyrazole. researchgate.net N-nitropyrazoles have also been developed as powerful nitrating reagents for a broad range of (hetero)arenes. nih.govacs.org

Formylation: A formyl group can be installed at the C-4 position via the Vilsmeier-Haack reaction, which utilizes a reagent formed from phosphorus oxychloride (POCl3) and a disubstituted formamide like N,N-dimethylformamide (DMF). scribd.comarkat-usa.orgnih.govresearchgate.net This reaction is a convenient method for the formylation of electron-rich aromatic compounds, including 1-substituted pyrazoles. researchgate.net An alternative method is the Duff reaction, which has been shown to be effective for the chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles. researchgate.net

Table 1: Summary of Post-Synthetic Functionalization Reactions of the Pyrazole Nucleus

| Reaction | Typical Reagents | Position of Functionalization | Key Findings/Notes | Reference |

|---|---|---|---|---|

| Halogenation | N-Halosuccinimides (NBS, NCS) | C-4 | Mild conditions, often catalyst-free, excellent yields. | researchgate.netacs.org |

| Nitration | HNO3/H2SO4; HNO3/Acetic Anhydride | C-4 | Standard method for introducing a nitro group. | scribd.comresearchgate.netnih.gov |

| Formylation | POCl3/DMF (Vilsmeier-Haack) | C-4 | Effective for electron-rich pyrazoles. | arkat-usa.orgnih.govresearchgate.net |

Methodologies for Aniline Moiety Synthesis and Functionalization

The aniline portion of the target molecule can be constructed either by forming the substituted ring itself or by functionalizing a pre-existing aniline core.

Rather than starting with a pre-formed aromatic ring, modern synthetic methods allow for the construction of substituted anilines from non-aromatic precursors. This approach offers significant advantages in controlling the substitution pattern.

One powerful strategy involves the catalytic dehydrogenation of saturated six-membered carbocycles. For instance, variously substituted anilines can be synthesized in high yields directly from cyclohexanones under non-aerobic conditions using a Pd/C-ethylene system. This method involves the reaction of a cyclohexanone with a nitrogen source, such as ammonium acetate, to form an imine, which then undergoes palladium-catalyzed hydrogen transfers to yield the aniline product.

Another innovative approach is the three-component synthesis of meta-substituted anilines. This method utilizes 1,3-diketones, acetone, and various amines to construct the aniline ring under mild conditions. The reaction proceeds through a sequence of condensation and cyclization steps, with the electron-withdrawing nature of a substituent on the diketone playing a crucial role in the reaction's success.

Direct C-H functionalization of a pre-existing aniline core has emerged as a powerful tool for late-stage modification, avoiding the need for pre-functionalized starting materials. These reactions often rely on transition metal catalysis to achieve high regioselectivity.

Ortho-Functionalization: The use of a directing group attached to the nitrogen atom is the most common strategy for achieving ortho-functionalization. However, methods for direct ortho-nitration of anilines, which are traditionally difficult, have been developed using a removable pyrimidine directing group under palladium catalysis.

Para-Functionalization: Selective functionalization at the para position is more challenging but has been achieved using various catalytic systems. A palladium/S,O-ligand-based catalyst enables the highly para-selective C-H olefination of a wide range of aniline derivatives under mild conditions. nih.gov Similarly, visible-light-induced photocatalysis with an Iridium(III) catalyst has been developed for the para-selective C-H functionalization of anilines with diazomalonates. researchgate.net

Meta-Functionalization: Due to the inherent ortho/para directing nature of the amino group, selective meta-functionalization is particularly difficult. However, recent advances in remote C-H functionalization are beginning to address this challenge, often requiring specific directing groups or catalyst systems.

Table 2: Comparison of Aniline Functionalization Strategies

| Position | Strategy | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Ortho | Directing Group-Assisted C-H Nitration | Palladium catalyst with pyrimidine directing group | |

| Para | C-H Olefination | Pd/S,O-ligand catalyst | nih.gov |

| Para | Photocatalytic C-H Functionalization | Ir(III) photocatalyst with diazomalonates | researchgate.net |

Coupling Strategies for the Formation of the 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline Structure

The final and crucial step in the synthesis is the formation of the ether linkage between the pyrazole and aniline moieties. Several robust methods are available for this transformation.

The formation of the diaryl ether bond can be approached through several catalytic and non-catalytic pathways.

Nucleophilic Aromatic Substitution (SNAr): This is a classical and highly effective method, particularly when the aniline precursor is activated with a strong electron-withdrawing group, such as a nitro group, in the ortho or para position. The synthesis would involve reacting the sodium or potassium salt of 1-methyl-1H-pyrazol-4-ol with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. nih.govresearchgate.netresearchgate.net The high reactivity of the fluorine leaving group and the activation provided by the para-nitro group facilitate the substitution. The resulting nitro-substituted diaryl ether can then be readily reduced to the target aniline.

Ullmann Condensation: The Ullmann reaction is a copper-promoted conversion of aryl halides to aryl ethers. wikipedia.orgorganic-chemistry.org In this context, it would involve the coupling of 1-methyl-1H-pyrazol-4-ol with a 4-haloaniline derivative (or a 4-halonitrobenzene precursor) in the presence of a copper catalyst. mdpi.com Traditional Ullmann conditions often require high temperatures and stoichiometric copper, but modern protocols have been developed using soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com

Buchwald-Hartwig C-O Coupling: As a powerful alternative to the Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds. wikipedia.orgorganic-chemistry.org This reaction couples alcohols (including phenols and heteroaromatic hydroxyl compounds like pyrazol-4-ol) with aryl halides or triflates. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance, making it a highly versatile tool for constructing the desired ether linkage. libretexts.org While much of the literature focuses on C-N coupling at the C-4 position of pyrazoles, the principles are applicable to C-O bond formation. researchgate.netnih.gov

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. mdpi.com While a direct, one-pot MCR to form the entire 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline structure from simple precursors is not well-established, MCRs are invaluable for the rapid construction of complex pyrazole or aniline fragments that can then be coupled using the strategies described above.

Advanced Synthetic Techniques and Optimization in Organic Synthesis

The construction of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline involves three key bond formations: the synthesis of the substituted pyrazole ring, the formation of the aniline C-N bond, and the creation of the aryl ether (C-O) linkage. Advanced synthetic techniques leverage powerful catalytic systems to achieve these transformations with high efficiency and control, while optimization focuses on improving reaction conditions to maximize yield and minimize waste, aligning with the principles of green and continuous manufacturing.

Catalysis is central to the efficient synthesis of the pyrazole and aniline components, as well as the crucial ether linkage that connects them. Modern catalysis offers a diverse toolkit, from transition-metal complexes to photoredox systems, enabling transformations that were previously challenging.

Synthesis of the Pyrazole Ring: While traditional methods like the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound, are still relevant, modern approaches utilize metal catalysts to enhance efficiency and regioselectivity. nih.gov For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines can produce highly functionalized pyrazoles rapidly at room temperature. mdpi.com Other advanced methods include rhodium-catalyzed addition-cyclization of hydrazines with alkynes and visible-light photoredox catalysis, which allows for the synthesis of polysubstituted pyrazoles under very mild conditions using air as the oxidant. organic-chemistry.org

Interactive Table: Comparison of Catalytic Systems for Pyrazole Synthesis

| Method | Catalyst / Conditions | Reactants | Key Advantages |

| Knorr Synthesis | Acid catalyst | Hydrazine, 1,3-Dicarbonyl | Well-established, simple starting materials |

| Silver-Catalyzed Cyclization | AgOTf (1 mol%) | Ynone, Hydrazine | High yields, fast reaction at room temp. mdpi.com |

| Rhodium-Catalyzed Cyclization | Rhodium complex | Hydrazine, Alkyne | Mild conditions, access to highly substituted pyrazoles. organic-chemistry.org |

| Photoredox Catalysis | Visible light, photocatalyst | Hydrazine, Michael acceptor | Extremely mild conditions, uses air as oxidant. organic-chemistry.org |

Synthesis of the Aniline Moiety and Aryl Ether Linkage: The formation of C-N and C-O bonds on aromatic rings is most effectively achieved through transition-metal cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation and is ideal for synthesizing the aniline moiety from an aryl halide. researchgate.netgalchimia.com The efficacy of this reaction hinges on a three-part catalytic system: a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a specialized bulky electron-rich phosphine ligand (e.g., X-Phos, BINAP), and a base. For the synthesis of primary anilines, ammonia itself or ammonia surrogates like lithium bis(trimethylsilyl)amide can be used. organic-chemistry.org

Ullmann Condensation: The formation of the aryl ether linkage is historically accomplished via the copper-catalyzed Ullmann condensation. Traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper). galchimia.com However, modern protocols utilize catalytic amounts of copper, often supported by ligands, allowing the reaction to proceed under much milder conditions. The use of copper nanoparticles (CuO-NPs) has also emerged as an efficient catalytic system for these C-O bond formations.

Interactive Table: Key Cross-Coupling Reactions for Synthesis

| Reaction | Metal Catalyst | Typical Ligands | Bond Formed | Key Features |

| Buchwald-Hartwig Amination | Palladium | X-Phos, BINAP, etc. | Aryl C-N | High functional group tolerance, mild conditions. researchgate.net |

| Ullmann Condensation | Copper | N,N-dimethylglycine, Proline, etc. | Aryl C-O | Economical metal catalyst, modern methods are milder. |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com These principles are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Sustainable Catalysis: A key aspect is the replacement of precious metal catalysts like palladium with more earth-abundant and less toxic alternatives such as copper or iron. mdpi.com Furthermore, the development of heterogeneous catalysts, like nano-ZnO or catalysts immobilized on solid supports, is a significant advance. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Eco-Friendly Solvents and Conditions: Efforts are focused on replacing hazardous organic solvents with greener alternatives. researchgate.net Water, ionic liquids, and solvent-free reaction conditions (e.g., grinding) are increasingly utilized. researchgate.netnih.gov Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times from hours to minutes, thereby saving energy. nih.gov

Bio-based Routes: An emerging frontier is the use of biocatalysis and fermentation to produce key chemical building blocks. For instance, industrial fermentation can be used to produce bio-based aniline derivatives from renewable biomass, offering a sustainable alternative to petroleum-based feedstocks. einpresswire.com Chemoenzymatic processes, which use enzymes like nitroreductases, provide a green alternative to metal-catalyzed hydrogenation for converting nitroaromatics to anilines in aqueous media. acs.org

Interactive Table: Application of Green Chemistry Principles

| Green Principle | Application in Synthesis | Example | Sustainability Benefit |

| Safer Catalysts | Use of earth-abundant metals | Copper-catalyzed Ullmann C-O coupling | Reduces reliance on expensive and toxic heavy metals. |

| Safer Solvents | Reactions in aqueous media or ionic liquids | Nano-ZnO catalyzed pyrazole synthesis in water. nih.gov | Eliminates hazardous volatile organic compounds (VOCs). |

| Energy Efficiency | Microwave-assisted reactions | Microwave-assisted synthesis of N-heterocycles. nih.gov | Reduces reaction times and energy consumption. |

| Renewable Feedstocks | Fermentation / Biocatalysis | Production of bio-based anthranilic acid. einpresswire.com | Moves away from fossil-fuel dependency. |

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.it Continuous flow chemistry is a key enabling technology in this area, replacing traditional large-batch reactors with systems where reagents are continuously pumped through tubes or microreactors. goflow.at

This technology offers numerous advantages for the multi-step synthesis of complex molecules like 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline. nih.gov Key benefits include:

Enhanced Safety: Small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions. pharmasalmanac.comcetjournal.it

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and fewer byproducts. beilstein-journals.orgfrontiersin.org

Scalability and Automation: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), rather than redesigning large, complex batch reactors. scielo.br Flow systems are also readily automated, ensuring high reproducibility. pharmasalmanac.com

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence, eliminating the need for isolation and purification of intermediates. This significantly reduces waste, solvent use, and manufacturing time, moving towards the goal of an "end-to-end" continuous manufacturing process. scielo.brmdpi.com

The synthesis of pyrazoles and key cross-coupling reactions have been successfully adapted to continuous flow conditions, demonstrating the feasibility of applying this technology to the production of complex APIs. rsc.org

Interactive Table: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. cetjournal.it |

| Heat Transfer | Often inefficient, can lead to hotspots and side reactions. | Excellent heat transfer, precise temperature control. frontiersin.org |

| Scalability | Complex, often requires process redesign. | Straightforward by extending run time or parallelization. scielo.br |

| Reproducibility | Can vary between batches. | High consistency and reproducibility due to automation. pharmasalmanac.com |

| Process Footprint | Large reactors require significant plant space. | Compact, smaller equipment, reduced plant size. pharmasalmanac.com |

Spectroscopic and Chromatographic Characterization in Advanced Organic Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of novel compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY, HSQC, and HMBC), would be required for unambiguous assignment of all proton and carbon signals.

Hypothetical ¹H and ¹³C NMR Data:

¹H NMR analysis would be expected to show distinct signals for the aromatic protons on the aniline (B41778) ring, the protons on the pyrazole (B372694) ring, and a characteristic singlet for the N-methyl group.

¹³C NMR would provide the chemical shifts for each unique carbon atom in the molecule, including the two aromatic rings and the pyrazole moiety.

Currently, no peer-reviewed data containing these spectral assignments for 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline is available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision.

Expected HRMS Data: The molecular formula of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline is C₁₀H₁₁N₃O. An HRMS analysis, likely using electrospray ionization (ESI), would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that corresponds closely to the calculated exact mass of 190.0975.

No experimental HRMS data has been published to confirm this.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the aniline amine group (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), and C=C and C=N stretching from the aromatic and pyrazole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would reveal the wavelengths of maximum absorbance (λmax), providing insights into the conjugated π-electron system of the molecule.

Specific, experimentally derived IR and UV-Vis spectra for this compound are not found in the current body of scientific literature.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of the target compound and the assessment of its purity, which is crucial for any subsequent application.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analytical Profiling

HPLC is the standard method for assessing the purity of non-volatile organic compounds and for their purification. A validated HPLC method would involve specifying the column type (e.g., C18), mobile phase composition, flow rate, and detection wavelength. The purity would be determined by the percentage of the main peak area in the chromatogram.

Gas Chromatography (GC) for Volatile Component Analysis

While less common for aniline derivatives which can have lower volatility and thermal stability, Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), could be used if the compound is sufficiently volatile and stable. It would serve to separate and identify any volatile impurities.

No specific HPLC or GC methods or purity data for 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline have been documented in available research.

Advanced Multi-Dimensional Chromatographic Approaches for Complex Mixtures

The separation and purification of target compounds from complex reaction mixtures are critical steps in chemical synthesis. While single-dimension chromatographic techniques are often sufficient for simple mixtures, the analysis of more complex samples, such as crude reaction products or environmental samples containing aniline derivatives, necessitates more advanced approaches. mdpi.com Multi-dimensional chromatography, which combines multiple separation techniques, offers significantly enhanced resolution and peak capacity. mdpi.com

For a compound like 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, a multi-dimensional liquid chromatography (MDLC) approach could be employed. A common setup involves coupling two different liquid chromatography (LC) columns with orthogonal separation mechanisms, such as reversed-phase chromatography (RPC) in the first dimension and hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography in the second dimension. This allows for the separation of compounds that may co-elute in a single-dimension system.

A hypothetical two-dimensional liquid chromatography (2D-LC) system for the analysis of a synthetic mixture containing 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline could be configured as follows:

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column | C18 Reversed-Phase | HILIC |

| Mobile Phase A | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Gradient | Gradient elution from low to high organic content | Gradient elution from high to low organic content |

| Detection | UV-Vis Diode Array Detector (DAD) | Mass Spectrometry (MS) |

In such a setup, the effluent from the first dimension column is selectively transferred to the second dimension column for further separation. This approach not only aids in the isolation of the target compound but also in the characterization of impurities and byproducts. The use of mass spectrometry as a detector in the second dimension provides valuable information on the molecular weight of the eluted compounds, further aiding in their identification. The development of automated multi-dimensional separation techniques has streamlined this process, enabling efficient purification and characterization of analytes in complex mixtures. polimi.it

Elemental Analysis and Microanalysis Techniques for Stoichiometric Determination

Following the purification of a newly synthesized compound, its elemental composition must be experimentally verified to confirm its empirical and molecular formula. Elemental analysis, a cornerstone of chemical characterization, provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). This technique is crucial for confirming the successful synthesis of compounds like 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline.

The theoretical elemental composition of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline (C₁₀H₁₁N₃O) is calculated as follows:

Carbon (C): (12.011 * 10 / 189.21) * 100% = 63.48%

Hydrogen (H): (1.008 * 11 / 189.21) * 100% = 5.86%

Nitrogen (N): (14.007 * 3 / 189.21) * 100% = 22.21%

Oxygen (O): (15.999 * 1 / 189.21) * 100% = 8.45%

Experimental data obtained from elemental analysis should be in close agreement with these theoretical values, typically within ±0.4%, to validate the stoichiometry of the synthesized compound. For instance, in the characterization of a related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (C₁₆H₂₃N₃O), the experimentally found values for C, H, and N were reported to be in close agreement with the calculated values, thus confirming its composition. mdpi.com

The following table presents a hypothetical comparison of theoretical and experimental elemental analysis data for 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline:

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 63.48 | 63.55 | +0.07 |

| Hydrogen (H) | 5.86 | 5.82 | -0.04 |

| Nitrogen (N) | 22.21 | 22.15 | -0.06 |

Such close correlation between the theoretical and experimental data would provide strong evidence for the successful synthesis and purification of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline with the correct stoichiometric formula. This data, in conjunction with spectroscopic and chromatographic results, forms a comprehensive characterization profile of the compound.

Advanced Computational and Theoretical Investigations of 4 1 Methyl 1h Pyrazol 4 Yl Oxy Aniline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and predicting the reactivity of molecules. eurasianjournals.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, providing a deep understanding of its intrinsic properties. eurasianjournals.com

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying organic molecules like pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms (molecular conformation) by finding the geometry with the minimum electronic energy. researchgate.netinpressco.comscirp.org

For 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, the key geometric parameters include the bond lengths and the dihedral angles between the pyrazole and aniline (B41778) rings. The ether linkage (C-O-C) dictates the relative orientation of the two aromatic systems. DFT optimization would reveal a likely non-planar conformation, with a significant twist between the pyrazole and phenyl rings to minimize steric hindrance. mdpi.com The planarity of the amine group in the aniline moiety is also a key structural aspect, influencing its electronic interaction with the phenyl ring. researchgate.net

The electronic properties derived from DFT calculations include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich and electron-poor regions of the molecule. nih.gov For this compound, the nitrogen atoms of the pyrazole ring and the oxygen of the ether linkage are expected to be electron-rich (nucleophilic) sites, while the amine protons and regions around the pyrazole ring protons would be electron-poor (electrophilic) sites. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline based on DFT Calculations of Analogous Structures. Note: These are representative values based on calculations of similar pyrazole and aniline derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| Pyrazole C=N | ~1.35 Å | |

| Pyrazole N-N | ~1.38 Å | |

| Pyrazole C-O (ether) | ~1.37 Å | |

| Aniline C-O (ether) | ~1.40 Å | |

| Aniline C-N (amine) | ~1.40 Å | |

| Dihedral Angle (°) | ||

| C(pyrazole)-O-C(aniline)-C(aniline) | ~40-60° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.meyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

In 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.gov The HOMO is expected to be primarily localized on the electron-rich aniline ring, particularly on the nitrogen atom of the amino group. This indicates that the initial site of electrophilic attack would be the aniline moiety. Conversely, the LUMO is likely to be distributed across the pyrazole ring, suggesting this part of the molecule is the primary site for nucleophilic attack. nih.govresearchgate.net The analysis of FMOs is crucial for predicting how the molecule will interact with other reagents. youtube.comresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole-Aromatic Systems. Note: Values are typical for similar heterocyclic compounds calculated using DFT methods.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.5 eV | Localized on the aniline moiety; relates to nucleophilicity. |

| LUMO | -1.0 to -2.0 eV | Localized on the pyrazole moiety; relates to electrophilicity. |

| Energy Gap (ΔE) | 3.5 to 5.5 eV | Indicates high kinetic stability. |

DFT calculations are a reliable method for predicting spectroscopic properties, which aids in the interpretation of experimental data. nih.govsuperfri.org By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov For 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, key predicted vibrations would include the N-H stretching of the aniline group, the C-O-C asymmetric stretch of the ether linkage, and various C=N and C=C stretching modes within the pyrazole and phenyl rings. ajchem-a.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical calculations help assign the signals in experimental NMR spectra to specific atoms in the molecule, confirming its structure.

Table 3: Predicted Characteristic Vibrational Frequencies for Key Functional Groups. Note: Frequencies are typical scaled values from DFT (B3LYP) calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aniline N-H | Symmetric/Asymmetric Stretch | 3350 - 3500 cm⁻¹ |

| Aromatic C-H | Stretch | 3000 - 3100 cm⁻¹ |

| Pyrazole Ring | C=N Stretch | 1550 - 1620 cm⁻¹ |

| Phenyl Ring | C=C Stretch | 1450 - 1600 cm⁻¹ |

| Ether Linkage | C-O-C Asymmetric Stretch | 1200 - 1270 cm⁻¹ |

Molecular Modeling and Simulation Approaches

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior, conformational flexibility, and interactions with its environment. eurasianjournals.comeurasianjournals.com

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, the most significant conformational flexibility arises from rotation around the C(pyrazole)-O and O-C(aniline) bonds.

Energy minimization studies, using either quantum mechanics or molecular mechanics force fields, can map the potential energy surface as a function of these rotational angles (dihedral angles). This analysis identifies the lowest energy (most stable) conformers and the energy barriers between them. The results would likely show that planar arrangements are energetically unfavorable due to steric clashes, and that one or two specific twisted conformers are predominantly stable at room temperature. ijcce.ac.ir

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. eurasianjournals.comuomustansiriyah.edu.iq An MD simulation of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, typically in a solvent like water, provides a detailed view of its dynamic behavior. uomustansiriyah.edu.iqnih.govresearchgate.net

These simulations can reveal how the molecule tumbles and changes its conformation in solution. eurasianjournals.com Key insights from MD include the stability of the dominant conformers, the flexibility of the ether linkage, and the formation and lifetime of hydrogen bonds between the aniline's N-H groups and surrounding water molecules. uomustansiriyah.edu.iq Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the structure of the solvent shell around specific atoms, such as the pyrazole nitrogens or the aniline amine group, providing a picture of how the molecule is hydrated. uomustansiriyah.edu.iq

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

The exploration of the biological potential of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline and its analogs is significantly enhanced by the application of computational methodologies such as Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These approaches are instrumental in elucidating the relationship between the chemical structure of a compound and its biological activity, thereby guiding the design of more potent and selective molecules.

The design of derivatives of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline can be approached using two primary computational design principles: ligand-based and structure-based methods.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based design methodologies are employed. These methods rely on the analysis of a set of molecules known to be active against the target of interest. For pyrazole derivatives, pharmacophore modeling and QSAR are common ligand-based approaches. nih.gov A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for biological activity. By aligning a series of active pyrazole-containing compounds, a common pharmacophore can be generated. This model then serves as a template for designing new derivatives of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline that possess the desired features for enhanced activity. For instance, in the design of selective COX-2 inhibitors, a ligand-based approach utilizing pharmacophore and QSAR modeling of known pyrazole derivatives was successfully employed to guide the synthesis of novel, potent compounds. nih.govresearchgate.net

Structure-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, structure-based design becomes a powerful tool. This approach involves docking the ligand, in this case, 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline or its derivatives, into the active site of the target protein. acs.org Molecular docking simulations predict the preferred binding orientation and affinity of the ligand. This information provides valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the ligand's biological activity. For example, in the development of novel rhinovirus replication inhibitors, molecular docking experiments with pyrazole derivatives helped to elucidate the pharmacophoric elements interacting with the residues of the drug-binding pocket. acs.org The insights gained from these simulations can then be used to rationally design modifications to the parent molecule to improve its binding affinity and, consequently, its biological activity.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govfrontiersin.orgresearchgate.net The specific substitution pattern on the pyrazole ring and the nature of the substituents play a critical role in determining the compound's activity and selectivity.

Table 1: Key Structural Features and Their Potential Impact on the Biological Activity of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline Derivatives

| Molecular Moiety | Potential for Modification | Rationale for Modification based on SAR Principles |

| Aniline Ring | Substitution at ortho-, meta-, and para-positions | Introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties and influence binding interactions. |

| Ether Linkage | Isosteric replacement (e.g., with thioether, amine) | To explore the importance of the oxygen atom for activity and to alter the conformational flexibility of the molecule. |

| Methyl group on Pyrazole | Replacement with other alkyl or aryl groups | To probe the steric and hydrophobic requirements of the binding pocket. |

| Pyrazole Ring | Substitution at other available positions | To introduce additional interaction points with the biological target. |

Predictive modeling, primarily through QSAR, establishes a mathematical relationship between the structural properties of a series of compounds and their biological activities. journal-academia.com 2D-QSAR models correlate activity with physicochemical descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional fields surrounding the molecules. nih.gov

For a series of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline derivatives, a QSAR model could be developed by synthesizing a library of analogs with systematic variations in their structure and measuring their biological activity against a specific target. The structural descriptors for each analog would then be calculated and correlated with their activities to generate a predictive model. Such models have been successfully developed for various classes of pyrazole derivatives to predict their anticancer and hypoglycemic activities. journal-academia.comnih.govresearchgate.net

Table 2: Representative Descriptors Used in QSAR Models for Pyrazole Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of charge and susceptibility to nucleophilic/electrophilic attack. |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP | Lipophilicity, affecting membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Indices | Connectivity and branching of the molecular structure. |

Once a statistically robust QSAR model is established, it can be used to predict the biological activity of novel, unsynthesized derivatives of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency, thereby accelerating the drug discovery process. nih.gov

Computational Assessment of Synthetic Pathways and Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the feasibility of synthetic routes and to gain a deeper understanding of reaction mechanisms at a molecular level. For a molecule like 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, computational methods can be employed to assess potential synthetic pathways and to elucidate the intricate details of key reaction steps.

The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline likely involves the formation of an ether linkage between a pyrazole and an aniline derivative. A plausible synthetic route is a variation of the Williamson ether synthesis, where a nucleophilic substitution reaction occurs between a pyrazolol and a suitably activated aniline derivative, or vice versa. masterorganicchemistry.com

Computational transition state analysis, often performed using Density Functional Theory (DFT), can be used to model this key bond-forming step. ugm.ac.id By calculating the potential energy surface of the reaction, the structures and energies of the reactants, transition state, and products can be determined. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. A lower activation energy suggests a faster reaction rate. Computational studies can also shed light on the geometry of the transition state, revealing the precise arrangement of atoms as the new C-O bond is formed and the leaving group departs. researchgate.net This level of detail is often inaccessible through experimental methods alone.

For the synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, transition state analysis could be used to:

Compare the energy barriers for different synthetic approaches (e.g., SNAr vs. a copper-catalyzed Ullmann condensation).

Investigate the effect of different leaving groups on the reaction rate.

Assess the influence of solvent on the activation energy. rsc.org

If the synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline is facilitated by a catalyst, for example, in a copper-catalyzed Ullmann-type reaction, computational chemistry can be invaluable in elucidating the catalytic mechanism. These calculations can map out the entire catalytic cycle, identifying all intermediates and transition states.

By modeling the interaction of the reactants and the catalyst, it is possible to understand how the catalyst lowers the activation energy of the reaction. For instance, in a hypothetical catalytic cycle, DFT calculations could be used to:

Determine the coordination of the pyrazole and aniline moieties to the metal center.

Characterize the key steps of the catalytic cycle, such as oxidative addition, ligand exchange, and reductive elimination.

Understanding the catalytic mechanism at a molecular level can provide crucial insights for optimizing the reaction conditions, such as the choice of catalyst, ligands, solvent, and temperature, to improve the yield and selectivity of the synthesis.

Chemical Biology and Preclinical in Vitro Investigations of Pyrazole Aniline Scaffolds

Elucidation of Molecular Interactions and Target Engagement Mechanisms (General)

The pyrazole (B372694) ring is a crucial scaffold in medicinal chemistry, known for its role in a multitude of protein kinase inhibitors and other therapeutic agents. nih.govnih.gov The versatile nature of the pyrazole-aniline scaffold allows for a range of molecular interactions that drive its biological activity. The primary forces governing target engagement include hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.net The pyrazole moiety itself is an aromatic heterocycle; its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, which is critical for anchoring the molecule within a protein's binding pocket. nih.govnih.gov For instance, the nitrogen atoms in the pyrazole ring can form key hydrogen bonds with the hinge region of kinases or with specific amino acid residues like lysine (B10760008) and proline. nih.gov

To experimentally determine the affinity of a compound like 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline for a specific receptor, receptor binding studies are essential. These assays quantify the interaction between a ligand (the compound) and its receptor, typically on cell membranes or purified receptor preparations. A primary conceptual methodology is the radioligand competition assay . In this setup, a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor source. The test compound is then added in increasing concentrations, and its ability to displace the radiolabeled ligand is measured. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC₅₀ (inhibitory concentration 50%). This value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the compound's binding affinity for the receptor.

Another common approach involves fluorescence-based techniques . This can include using a fluorescently labeled ligand in a competition assay, similar to the radioligand method. Alternatively, techniques like Fluorescence Polarization (FP) can be employed. In an FP assay, a small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When it binds to a larger receptor molecule, its tumbling slows significantly, increasing the polarization of the emitted light. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization. These methods are valuable for high-throughput screening to identify which receptors the pyrazole-aniline scaffold might target. nih.gov

Enzyme inhibition assays are fundamental for characterizing compounds that target enzymes. researchgate.net The goal is to determine the concentration of the compound required to reduce the enzyme's activity by half (IC₅₀). nih.gov A widely used conceptual methodology is the spectrophotometric assay . This method relies on a substrate that, when acted upon by the enzyme, produces a colored product. The rate of color formation is monitored over time using a spectrophotometer. researchgate.netnih.gov For example, in an assay for α-chymotrypsin, the enzyme hydrolyzes a substrate like N-succinyl-phenylalanine-p-nitroanilide to release p-nitroaniline, a yellow-colored product whose absorbance can be measured at 410 nm. researchgate.net By running the reaction with various concentrations of an inhibitor, such as a pyrazole-aniline derivative, a dose-response curve can be generated to determine the IC₅₀.

Fluorometric and luminescent assays offer higher sensitivity. These assays use substrates that are converted into fluorescent or luminescent products. For instance, kinase activity is often measured using ATP-based luminescent assays. As the kinase uses ATP, the remaining amount of ATP can be quantified by a luciferase-luciferin reaction that produces light. An inhibitor will reduce ATP consumption, leading to a higher luminescent signal. Kinetic enzyme experiments can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing how the inhibitor affects the enzyme's kinetics at different substrate concentrations. nih.gov These assays are crucial for identifying and optimizing enzyme inhibitors from a chemical series. nih.govacs.org

Cellular Assays for General Biological Responses

Cellular assays are critical for bridging the gap between molecular target interaction and physiological response. They provide a more biologically relevant context than biochemical assays by evaluating a compound's effect on living cells, taking into account factors like cell permeability and metabolism. For pyrazole-aniline scaffolds, these assays can confirm that target engagement within the cell leads to a desired biological outcome, such as the inhibition of cell proliferation or the modulation of a specific signaling pathway. nih.gov

Cell-based functional assays are designed to measure the biological response initiated by a compound's interaction with its cellular target. If the target is a G-protein coupled receptor (GPCR), functional responses can be measured through second messenger assays . For example, the activation or inhibition of adenylyl cyclase can be monitored by measuring intracellular cyclic AMP (cAMP) levels using techniques like ELISA or FRET-based biosensors. Similarly, a compound's effect on receptors that signal through phospholipase C can be assessed by measuring intracellular calcium (Ca²⁺) mobilization with fluorescent calcium indicators. duke.edu

Another important functional assay is the β-arrestin recruitment assay . This assay measures receptor desensitization and internalization, which are key aspects of receptor signaling. Upon agonist binding, many GPCRs are phosphorylated and recruit β-arrestin proteins, a process that can be monitored using enzyme fragment complementation or bioluminescence resonance energy transfer (BRET). duke.edu For targets involved in gene expression, reporter gene assays are commonly used. In this system, the promoter of a gene of interest is linked to a reporter gene (e.g., luciferase or β-galactosidase). A compound that modulates the signaling pathway controlling this promoter will cause a measurable change in the reporter protein's expression.

Assessing a compound's effect on cell health is a crucial step in preclinical investigation. This is typically done through cytotoxicity and viability assays. nih.govViability assays measure parameters indicative of a healthy cell population, such as metabolic activity. A widely used method is the tetrazolium salt reduction assay (e.g., MTT, MTS) . In this colorimetric assay, mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. mdpi.com Another robust viability assay measures intracellular ATP levels using a luciferase-based reaction (e.g., CellTiter-Glo®). Since ATP is rapidly depleted in non-viable cells, the resulting luminescent signal is a strong indicator of the number of live cells. nih.gov

Cytotoxicity assays , conversely, measure markers of cell death or membrane damage. nih.gov The lactate dehydrogenase (LDH) release assay is a common method. LDH is a cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised. Its activity can be measured by a coupled enzymatic reaction that produces a colored product. Another set of methods focuses on identifying apoptotic cells. Flow cytometry can be used to analyze cells stained with markers like Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and propidium (B1200493) iodide (a DNA stain that only enters cells with compromised membranes, indicating late apoptosis or necrosis). rsc.org These assays help to determine if a compound's antiproliferative effects are due to cytostatic or cytotoxic mechanisms.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Development within 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound like 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline into a drug candidate. This involves systematically modifying the chemical structure and observing the resulting changes in biological activity. researchgate.net Structure-Property Relationship (SPR) studies run in parallel, examining how these same structural changes affect physicochemical properties like solubility, permeability, and metabolic stability.

For the 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline scaffold, SAR exploration would typically involve modifications at three key positions:

The Pyrazole Ring: Altering the substituent at the N1 position (currently a methyl group) to larger alkyl or cycloalkyl groups can probe a nearby hydrophobic pocket in the target's binding site. duke.edu Substituents at other positions on the pyrazole ring could also be introduced to improve interactions or block metabolic pathways.

The Aniline (B41778) Ring: Introducing various electron-withdrawing or electron-donating groups (e.g., halogens, methoxy (B1213986), trifluoromethyl) at the ortho, meta, and para positions of the aniline ring can significantly impact binding affinity and selectivity. researchgate.net For example, a halogen at a specific position might form a key halogen bond with the target protein, enhancing potency. nih.gov

The Ether Linkage: The oxygen linker could be replaced with other groups (e.g., thioether, amine, or a short alkyl chain) to alter the molecule's geometry, flexibility, and hydrogen bonding capacity, potentially leading to improved activity.

The following interactive table presents hypothetical SAR data for a series of analogues, illustrating how systematic modifications could influence inhibitory activity against a hypothetical kinase target.

Increasing the steric bulk at the R¹ position from methyl (Parent) to ethyl (A-1) and then cyclopropyl (B3062369) (A-2) improves potency, suggesting a hydrophobic pocket accommodates this group.

Substitution on the aniline ring (R²) is critical. A chloro group at the meta-position (B-1) significantly enhances activity compared to the unsubstituted parent, while a methoxy group at the same position (B-3) is detrimental.

Combining favorable modifications, as in compound C-1 (cyclopropyl at R¹ and 3-Cl at R²), leads to a synergistic improvement in potency, identifying a highly active analogue for further development.

These SAR insights, combined with SPR data on solubility and metabolic stability, guide the iterative process of medicinal chemistry to refine the pyrazole-aniline scaffold into a potential clinical candidate. researchgate.net

Design and Synthesis of Analogues for SAR Probing

The systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. This process involves the rational design and synthesis of a library of analogues where specific parts of the molecule are systematically modified. For the 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline scaffold, analogue design would focus on modifications of the pyrazole ring, the aniline ring, and the linking ether group to probe their respective contributions to biological activity.

The synthesis of such analogues often follows multi-step reaction sequences. A general approach to pyrazole-aniline derivatives involves the construction of the pyrazole core, followed by its linkage to the aniline moiety. For instance, a common method for synthesizing substituted pyrazoles is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Another established method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto a pyrazole ring, providing a handle for further elaboration. nih.govmdpi.com For example, a 3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized from the corresponding acetophenone (B1666503) semicarbazone by treatment with a Vilsmeier-Haack reagent (DMF-POCl₃). nih.gov This aldehyde can then be coupled with various anilines to form Schiff bases, which are subsequently reduced to yield the desired N-((pyrazol-4-yl)methyl)aniline analogues. nih.gov

While the specific synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline analogues is not extensively detailed in the provided literature, analogous structures provide insight into potential synthetic strategies. The synthesis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, for example, was achieved in five steps, starting from the condensation of a substituted acetophenone with semicarbazide (B1199961) hydrochloride. nih.gov This was followed by cyclization to the pyrazole-4-carbaldehyde, sulfonylation of the pyrazole nitrogen, condensation with an aniline, and finally, reduction of the resulting imine. nih.gov

Correlation of Structural Modifications with Observed In Vitro Biological Effects

The synthesized analogues are evaluated in various in vitro assays to determine how structural changes affect their biological activity. This SAR data is crucial for identifying key pharmacophoric features and guiding the design of more potent and selective compounds.

For pyrazole-aniline scaffolds, SAR studies have revealed important trends. In a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives evaluated for anti-Respiratory Syncytial Virus (RSV) activity, substitutions on the aniline ring were found to be critical. researchgate.net The introduction of a chlorine or bromine atom at the R¹ position resulted in the most potent and selective compounds, whereas a trifluoromethyl group at the same position abolished anti-RSV activity and increased cytotoxicity. researchgate.net

| Compound | Aniline Ring Substitution (R¹) | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

|---|---|---|---|---|

| Analogue 1 | -H | 10 | >100 | >10 |

| Analogue 2 | -Cl | 5 | >100 | >20 |

| Analogue 3 | -Br | 6 | >100 | >16.7 |

| Analogue 4 | -CF₃ | >100 | 50 | - |

Similarly, in the context of kinase inhibition, specific substitutions on the pyrazole-aniline scaffold have been shown to be essential for potency. For pyrazole-based Bcr-Abl kinase inhibitors, the presence of a trifluoromethyl group was found to be crucial, as its removal led to a significant decrease in potency. mdpi.com This highlights that the influence of a particular substituent is highly dependent on the specific biological target.

| Scaffold | Key Substituent | Target Kinase | In Vitro Activity (IC₅₀) |

|---|---|---|---|

| Di-aryl Pyrazole | -CF₃ | Bcr-Abl | 14.2 nM |

| Di-aryl Pyrazole | -H (CF₃ removed) | Bcr-Abl | Significantly decreased potency |

| Nitro-substituted Pyrazole | -NO₂ | Aurora A | 0.16 µM |

| Unsubstituted Pyrazole | -H | Aurora A | Less optimal |

These examples demonstrate the core principle of SAR: minor structural modifications can lead to profound changes in biological activity, providing a rational basis for the optimization of lead compounds.

Advanced In Vitro Screening Methodologies

To efficiently evaluate the biological effects of newly synthesized compounds like the analogues of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, advanced in vitro screening methodologies are employed. These techniques allow for the rapid testing of large numbers of compounds and can provide deep insights into their mechanisms of action.

High-Throughput Screening (HTS) Techniques

High-Throughput Screening (HTS) involves the automated testing of large compound libraries against a specific biological target. This approach is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds from thousands or even millions of molecules. For pyrazole-aniline scaffolds, HTS would typically be used to screen a library of analogues against a specific enzyme, such as a protein kinase, or a receptor. bohrium.com

Both biochemical assays (testing against an isolated protein) and cell-based assays can be adapted for HTS. For kinase inhibitors, a common HTS format involves measuring the enzymatic activity of the target kinase in the presence of test compounds. Computational methods, such as high-throughput virtual screening (HTVS), can also be employed to screen vast virtual libraries of compounds against a protein target's crystal structure, prioritizing a smaller, more manageable number of compounds for synthesis and wet-lab testing. researchgate.net

Phenotypic Screening Approaches for Complex Biological Systems

In contrast to target-based screening, phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired change in phenotype, without a priori knowledge of the specific molecular target. This approach is particularly valuable for complex diseases where the underlying biology is not fully understood.

For pyrazole-aniline scaffolds, a phenotypic screen could involve treating cancer cell lines with a library of analogues and measuring effects on cell proliferation, apoptosis, or morphology. nih.gov A key advantage of this approach is its potential to uncover novel mechanisms of action and first-in-class medicines. Future studies on compounds like indole-pyrazole hybrids may utilize high-throughput genomic screening methods, such as transcriptome analysis, to identify the cellular networks and molecular targets affected by the compounds, thereby combining the power of phenotypic screening with subsequent target deconvolution. nih.gov This allows for the identification of not only whether a compound works, but also how it works on a systemic level within a complex biological context.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Methodologies for Pyrazole-Aniline Architectures

The synthesis of pyrazole-containing compounds has been a subject of extensive research, driven by their wide-ranging biological activities. nih.govresearchgate.net While classical methods, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, are well-established, current research is focused on developing more efficient, sustainable, and versatile synthetic routes. researchgate.netmdpi.com These next-generation methodologies aim to overcome challenges related to reaction efficiency, scalability, safety, and regioselectivity. researchgate.netnih.gov

Key areas of exploration include: